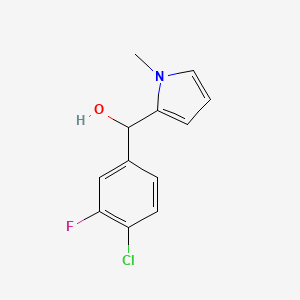

4-Chloro-3-fluorophenyl-(1-methyl-2-pyrrolyl)methanol

Description

Chemical Structure: 4-Chloro-3-fluorophenyl-(1-methyl-2-pyrrolyl)methanol (CAS 2108982-23-4) is a substituted methanol derivative featuring a chlorinated and fluorinated phenyl ring connected to a 1-methyl-2-pyrrolyl group via a hydroxymethyl bridge. Its molecular formula is C₁₂H₁₁ClFNO, with a molecular weight of 251.67 g/mol .

Properties

Molecular Formula |

C12H11ClFNO |

|---|---|

Molecular Weight |

239.67 g/mol |

IUPAC Name |

(4-chloro-3-fluorophenyl)-(1-methylpyrrol-2-yl)methanol |

InChI |

InChI=1S/C12H11ClFNO/c1-15-6-2-3-11(15)12(16)8-4-5-9(13)10(14)7-8/h2-7,12,16H,1H3 |

InChI Key |

HGJZUWIHAQBULS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC=C1C(C2=CC(=C(C=C2)Cl)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluorophenyl-(1-methyl-2-pyrrolyl)methanol typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with 1-methyl-2-pyrrolecarboxaldehyde under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired methanol derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as recrystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluorophenyl-(1-methyl-2-pyrrolyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like sodium iodide in acetone or other nucleophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 4-chloro-3-fluorophenyl-(1-methyl-2-pyrrolyl)ketone.

Reduction: Formation of 4-chloro-3-fluorophenyl-(1-methyl-2-pyrrolyl)methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-fluorophenyl-(1-methyl-2-pyrrolyl)methanol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluorophenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Features :

- Phenyl Substituents : The 4-chloro-3-fluoro substitution pattern on the aromatic ring introduces steric and electronic effects, influencing reactivity and intermolecular interactions.

- Hydroxyl Group: The methanol moiety enhances solubility in polar solvents and provides a site for derivatization (e.g., esterification or glycosylation).

For example, boronic acid derivatives (e.g., [4-chloro-3-((4-ethylpiperazin-1-yl)methyl)phenyl]boronic acid, CAS 1704074-48-5) are used in Suzuki-Miyaura coupling reactions for drug synthesis .

Structural Analogs and Substituent Effects

The following table compares 4-Chloro-3-fluorophenyl-(1-methyl-2-pyrrolyl)methanol with three structurally related compounds, highlighting differences in substituents and heterocyclic systems:

Key Observations:

Substituent Positioning :

- The 4-chloro-3-fluoro substitution on the phenyl ring is conserved across analogs, suggesting this pattern is critical for electronic tuning (e.g., modulating electron-withdrawing effects for reactivity in nucleophilic substitutions).

Functional Group Variation: The boronic acid derivative (CAS 1704074-48-5) replaces the methanol group with a boronate, enabling participation in cross-coupling reactions—a feature absent in the target compound .

Biological Activity

4-Chloro-3-fluorophenyl-(1-methyl-2-pyrrolyl)methanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.

- Chemical Name: 4-Chloro-3-fluorophenyl-(1-methyl-2-pyrrolyl)methanol

- CAS Number: 2108982-23-4

- Molecular Formula: C12H12ClF N O

Biological Activity Overview

The biological activity of this compound has been investigated across several studies, revealing its potential in various therapeutic areas.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, pyrrolidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents is often linked to enhanced bioactivity.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.0039 | Staphylococcus aureus |

| Compound B | 0.025 | Escherichia coli |

| 4-Chloro-3-fluorophenyl-(1-methyl-2-pyrrolyl)methanol | TBD | TBD |

Antifungal Activity

The antifungal efficacy of related compounds has also been documented. For instance, certain pyrrolidine derivatives demonstrated MIC values as low as 0.0048 mg/mL against Candida albicans.

Table 2: Antifungal Activity of Related Compounds

| Compound Name | MIC (mg/mL) | Target Fungi |

|---|---|---|

| Compound C | 0.0048 | Candida albicans |

| Compound D | 0.0098 | Bacillus mycoides |

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial activity of various pyrrolidine derivatives, including those similar to 4-Chloro-3-fluorophenyl-(1-methyl-2-pyrrolyl)methanol. The results showed that compounds with halogen substitutions exhibited a broad spectrum of activity against both bacterial and fungal strains, with notable effectiveness against E. coli and S. aureus.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of aminopyrazole derivatives, which share structural similarities with the target compound. These derivatives were found to inhibit cell proliferation in various cancer cell lines, demonstrating IC50 values in the low micromolar range.

Table 3: Anticancer Activity

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound E | 5.33 | MCF-7 |

| Compound F | 3.46 | HCT-116 |

| 4-Chloro-3-fluorophenyl-(1-methyl-2-pyrrolyl)methanol | TBD | TBD |

The mechanism by which these compounds exert their biological effects often involves interactions at the molecular level, such as inhibiting key enzymes or interfering with cellular processes like tubulin polymerization in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.